1-tert-butyl-4-iodo-1H-pyrazole

説明

“1-tert-butyl-4-iodo-1H-pyrazole” is a chemical compound that belongs to the group of pyrazole derivatives . It is also known as “tert-butyl 4-iodo-1H-pyrazole-1-carboxylate” and has a molecular weight of 294.09 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-tert-butyl-4-iodo-1H-pyrazole”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .Molecular Structure Analysis

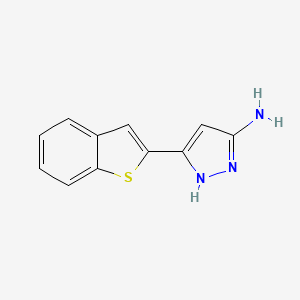

The molecular structure of “1-tert-butyl-4-iodo-1H-pyrazole” can be represented by the InChI code:1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 . Chemical Reactions Analysis

“1-tert-butyl-4-iodo-1H-pyrazole” can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

“1-tert-butyl-4-iodo-1H-pyrazole” is a white to yellow solid . The compound is stable under normal conditions but should be kept in a dry, cool, and well-ventilated place .科学的研究の応用

Applications in Luminescence and Photophysics

Synthetic Control of Pt...Pt Separation and Photophysics in Binuclear Platinum Complexes

Researchers have synthesized a new series of luminescent binuclear platinum complexes with mu-pyrazolate-bridged cyclometalated structures. These complexes demonstrate a range of emission energies from blue to red, depending on the Pt-Pt spacing. This variation in photophysical properties is attributed to the emissive state changing from a mixed ligand center triplet/metal-to-ligand charge transfer excited state to a lower-energy, Pt-Pt metal-metal-to-ligand charge transfer state. The study provides insights into controlling photophysical properties through synthetic modification of Pt...Pt separation in binuclear complexes (Ma et al., 2005).

Applications in Catalysis

Efficient Dioxo(mu-oxo)molybdenum(VI) Dimer Catalyst for Olefin Epoxidation

The compound [Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4)] (1; pzH = pyrazole) has shown high activity as a catalyst in the liquid-phase epoxidation of cyclic olefins. The complex's remarkable stability and ability to be reused without significant performance loss make it an excellent catalyst for olefin epoxidation using tert-butyl hydroperoxide as the oxidant. The complex's unusual all-cis configuration at each of the MoO(2)-(mu(2)-O)Cl(pzH)(2) cores is highlighted as a possible contributing factor to its high catalytic efficiency (Pereira et al., 2007).

Applications in Molecular Structure Analysis

Characterization of N-unsubstituted and N-methyl-pyrazole Derivatives via 13C NMR

A comprehensive study reported 13C shielding data for 100 derivatives of pyrazole. These derivatives include various substituents like methyl, ethyl, tert-butyl, and iodo groups on the ring carbon atoms. This research contributes to the understanding of the structural aspects of pyrazole derivatives using NMR techniques (Cabildo et al., 1984).

Molecular Structure of 4-tert-butylpyrazoles in Solid State and Solution

This study focuses on the molecular structures of three 4-tert-butylpyrazoles. Utilizing 1H, 13C, and 15N NMR spectroscopies, both in solution and in the solid state (CPMAS), the research provides comprehensive structural information. These compounds, characterized by their tetramer formations through N–H···N hydrogen bonds, highlight the structural variety and complexity of 4-tert-butylpyrazoles (Trofimenko et al., 2001).

Safety And Hazards

特性

IUPAC Name |

1-tert-butyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBPKSWLKACLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277529 | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-4-iodo-1H-pyrazole | |

CAS RN |

1354705-41-1 | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)

![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)

![1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1526795.png)

![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)

![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)